molecular formula C8H11N3O2 B13162263 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid

4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid

Cat. No.: B13162263
M. Wt: 181.19 g/mol
InChI Key: OTSFVGLHRFJQFW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 4-dimethylaminopyridine can be oxidized to form the desired pyrimidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as molecular oxygen or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions may produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid include:

  • 4-(Dimethylamino)pyridine
  • 4-(Dimethylamino)benzoic acid
  • Methylaminoquinolines

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the specific positions of these groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-(dimethylamino)-6-methylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-5-4-6(11(2)3)10-7(9-5)8(12)13/h4H,1-3H3,(H,12,13)

InChI Key

OTSFVGLHRFJQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)N(C)C

Origin of Product

United States

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